molecular formula C18H19N3O2 B2925862 N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide CAS No. 1009345-23-6

N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide

Cat. No.: B2925862
CAS No.: 1009345-23-6
M. Wt: 309.369
InChI Key: GADCKKPGKBTPPR-UHFFFAOYSA-N
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Description

N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a synthetic acetamide derivative featuring a 4-methylbenzyl substituent and a partially hydrogenated quinoxaline core with a ketone group at position 3. The compound’s structure includes:

  • Acetamide backbone: Facilitates hydrogen bonding and interactions with biological targets.
  • Tetrahydroquinoxaline moiety: A bicyclic system with two nitrogen atoms, contributing to electronic diversity and conformational stability.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-6-8-13(9-7-12)11-19-17(22)10-16-18(23)21-15-5-3-2-4-14(15)20-16/h2-9,16,20H,10-11H2,1H3,(H,19,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCKKPGKBTPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H18N4O2\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This structure consists of a quinoxaline moiety linked to an acetamide group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of quinoxaline have been reported to inhibit various cancer cell lines effectively.

  • Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds targeting cyclin-dependent kinases (CDKs) have shown significant efficacy in reducing tumor growth rates in preclinical models.

Neuroprotective Effects

Moreover, quinoxaline derivatives have been investigated for neuroprotective effects. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in neurodegenerative diseases.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that related compounds significantly inhibited the proliferation of human cancer cell lines such as HeLa and A375 with IC50 values ranging from 0.55 µM to 1.46 µM depending on the specific derivative tested .
  • In Vivo Efficacy : In vivo studies using mouse models of colorectal cancer showed that administration of similar quinoxaline derivatives led to reduced tumor growth compared to control groups .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

  • Formation of the Quinoxaline Core : This is generally achieved through cyclization reactions involving ortho-diamines and α-dicarbonyl compounds.
  • Acetylation : The final step usually involves acetylating the amine group to form the acetamide structure.

Data Tables

PropertyValue
Molecular FormulaC17H18N4O2
Molecular Weight314.35 g/mol
SolubilitySoluble in DMSO
Melting PointNot determined

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Core Structure Substituent (R) Molecular Formula Molecular Weight Key Features
Target Compound Tetrahydroquinoxaline 4-methylbenzyl C₁₉H₂₁N₃O₂* ~323.4* High lipophilicity; rigid bicyclic core
N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide Tetrahydroquinoxaline 4-ethoxyphenyl C₁₈H₁₉N₃O₃ 325.37 Ethoxy group increases polarity vs. methylbenzyl
Compound 533 Pyridinyl 2,4-dichlorophenoxy C₁₄H₁₂Cl₂N₂O₂ 323.16 Chlorinated aromatic group; strong electron-withdrawing effects
N-(2-substituted-thiazolidinone) Thiazolidinone Coumarin Varies Varies Oxygen-rich heterocycle; UV-active chromophore

*Calculated based on structural analogs.

Key Observations:
  • Substituent Effects : The 4-methylbenzyl group in the target compound increases lipophilicity compared to the ethoxyphenyl group in its closest analog , which may enhance tissue penetration but reduce aqueous solubility.

Physicochemical and Pharmacokinetic Inferences

  • Solubility : The ethoxyphenyl analog () has higher polarity due to the ether group, whereas the target compound’s methylbenzyl group may favor lipid bilayer interaction .
  • Stability: The tetrahydroquinoxaline core’s partial saturation likely enhances metabolic stability compared to fully aromatic systems (e.g., quinclorac in ) .

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